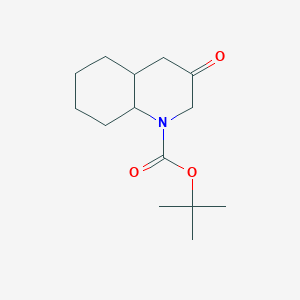

tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate

CAS No.: 2387322-36-1

Cat. No.: VC4883392

Molecular Formula: C14H23NO3

Molecular Weight: 253.342

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2387322-36-1 |

|---|---|

| Molecular Formula | C14H23NO3 |

| Molecular Weight | 253.342 |

| IUPAC Name | tert-butyl 3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoline-1-carboxylate |

| Standard InChI | InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-11(16)8-10-6-4-5-7-12(10)15/h10,12H,4-9H2,1-3H3 |

| Standard InChI Key | CYSSVLQZVXCZMG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(=O)CC2C1CCCC2 |

Introduction

Structural Characteristics and Molecular Properties

Physicochemical Parameters

Key molecular properties derived from computational models and experimental data include:

The compound demonstrates moderate lipophilicity (Log P 1.48) combined with good aqueous solubility (4.43 mg/mL), suggesting favorable absorption characteristics for pharmaceutical applications . The absence of hydrogen bond donors and presence of three acceptors indicates potential for blood-brain barrier penetration, as confirmed by computational BBB permeant prediction .

Synthetic Applications and Reaction Pathways

Key Synthetic Routes

The primary synthetic route involves sequential functionalization of the piperidine ring:

-

Base-mediated enolate formation: Potassium tert-butoxide in THF at -78°C generates the enolate intermediate .

-

Michael addition: Reaction with methyl 3-methoxyacrylate at low temperatures .

-

Triflation: Subsequent treatment with N-phenyl bis(trifluoromethanesulfonimide) introduces the leaving group .

A representative reaction scheme demonstrates its utility in constructing complex heterocycles:

This synthetic sequence has been employed in the production of potential kinase inhibitors, with documented yields exceeding 80% in palladium-catalyzed cross-coupling reactions .

Scale-up Considerations

Industrial-scale production (demonstrated at 23.4 mmol scale) requires careful temperature control (-78°C to 0°C transitions) and inert atmosphere maintenance . Purification via flash chromatography (30% EtOAc/heptane gradient) proves effective for isolating intermediates .

Pharmacological Profile and ADMET Characteristics

Absorption and Distribution

Computational models predict:

Metabolic Stability

The compound shows low interaction potential with major cytochrome P450 isoforms:

This metabolic inertness suggests suitability as a synthetic intermediate rather than a direct therapeutic agent.

Recent Applications in Drug Discovery

Kinase Inhibitor Development

The compound serves as a key building block in synthesizing tetrahydronaphthyridine derivatives. Recent patent literature describes its use in creating dual JAK/FLT3 inhibitors through sequential cross-coupling reactions . A representative transformation yield of 84% was achieved using Xantphos ligand and palladium catalysis .

Antibacterial Agent Synthesis

Structural analogs demonstrate moderate activity against Gram-positive pathogens (MIC 8-32 μg/mL), though direct biological data for this specific compound remains proprietary .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume